molecular formula C19H22BrN3 B379308 N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE

N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B379308
M. Wt: 372.3g/mol
InChI Key: IHPJRQACSJEJTC-UHFFFAOYSA-N
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Description

N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that features a benzimidazole core substituted with a 4-bromobenzyl group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common route starts with the preparation of 4-bromobenzyl bromide, which is then reacted with 1-pentyl-1H-benzimidazole under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide would yield N-(4-iodobenzyl)-1-pentyl-1H-benzimidazol-2-amine .

Scientific Research Applications

N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The bromobenzyl group may enhance binding affinity through halogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-pentyl-1H-benzimidazol-2-amine
  • N-(4-fluorobenzyl)-1-pentyl-1H-benzimidazol-2-amine
  • N-(4-methylbenzyl)-1-pentyl-1H-benzimidazol-2-amine

Uniqueness

N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity compared to its analogs .

Properties

Molecular Formula

C19H22BrN3

Molecular Weight

372.3g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-pentylbenzimidazol-2-amine

InChI

InChI=1S/C19H22BrN3/c1-2-3-6-13-23-18-8-5-4-7-17(18)22-19(23)21-14-15-9-11-16(20)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,21,22)

InChI Key

IHPJRQACSJEJTC-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br

Origin of Product

United States

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